1-tert-Butyl-N,1,1-trimethylsilanamine is a silane compound with the molecular formula and a molecular weight of 159.32 g/mol. This compound features a tert-butyl group and trimethylsilyl moieties attached to a nitrogen atom, making it an interesting subject for various chemical applications. It is categorized under organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon and other elements.
The compound can be synthesized through various methods in organic chemistry, often involving reactions that incorporate silanes into nitrogen-containing frameworks. Its structural and functional properties make it relevant in fields such as materials science, organic synthesis, and catalysis.
1-tert-Butyl-N,1,1-trimethylsilanamine is classified as an organosilicon compound due to its silicon content. It also falls under the category of amines because of the presence of the amine functional group (-NH-).
The synthesis of 1-tert-Butyl-N,1,1-trimethylsilanamine typically involves the reaction of tert-butylamine with a suitable silane precursor. Two common methods include:
During synthesis, controlling reaction conditions such as temperature and solvent choice is crucial for optimizing yield and purity. Common solvents include dichloromethane or tetrahydrofuran, while reaction temperatures may range from room temperature to elevated conditions depending on the reactivity of the starting materials.
CC(C)(C)N(C)(C)C[Si](C)(C)C
FPFRTDOMIFBPBZ-UHFFFAOYSA-N
1-tert-Butyl-N,1,1-trimethylsilanamine can participate in several chemical reactions:
In nucleophilic substitution reactions, the choice of electrophile significantly influences the reaction pathway and product distribution. For example, reacting with alkyl halides leads to the formation of new amines or substituted silanes.
The mechanism by which 1-tert-Butyl-N,1,1-trimethylsilanamine operates in chemical reactions typically involves:
Kinetic studies often reveal that the reaction rate depends on factors such as solvent polarity and temperature, influencing both nucleophilicity and electrophilicity.
1-tert-Butyl-N,1,1-trimethylsilanamine finds applications in various scientific domains:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1